molecular formula C8H18N2 B12945652 2-Ethyl-6-methylpiperidin-4-amine

2-Ethyl-6-methylpiperidin-4-amine

Cat. No.: B12945652
M. Wt: 142.24 g/mol
InChI Key: YAEMLEPYNDBVMU-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpiperidin-4-amine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in medicinal chemistry due to their presence in various pharmacologically active compounds. The structure of this compound includes a piperidine ring substituted with ethyl and methyl groups at the 2 and 6 positions, respectively, and an amine group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpiperidin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-6-methylpiperidine with ammonia or an amine source can yield the desired compound. Additionally, reductive amination of 2-ethyl-6-methylpiperidin-4-one with an amine source in the presence of a reducing agent like sodium cyanoborohydride can also be employed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent and conditions used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium cyanoborohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Ethyl-6-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    2-Methylpiperidine: Lacks the ethyl group at the 2 position.

    4-Methylpiperidine: Lacks the ethyl group and has a methyl group at the 4 position.

    2-Ethylpiperidine: Lacks the methyl group at the 6 position.

Uniqueness: 2-Ethyl-6-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at the 2 and 6 positions, respectively, along with the amine group at the 4 position, makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-ethyl-6-methylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-3-8-5-7(9)4-6(2)10-8/h6-8,10H,3-5,9H2,1-2H3

InChI Key

YAEMLEPYNDBVMU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC(N1)C)N

Origin of Product

United States

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